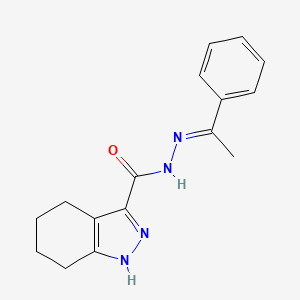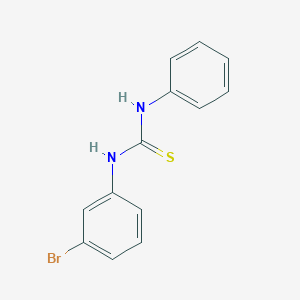![molecular formula C16H13ClF3NO2 B5716203 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5716203.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide, also known as CF3-PAG, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular signaling pathways. CF3-PAG has been shown to have significant effects on a wide range of biological processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide acts as a potent inhibitor of PKC by binding to the regulatory domain of the enzyme. This binding prevents the activation of the enzyme by diacylglycerol (DAG) and other activators, leading to a decrease in PKC activity. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to be highly selective for PKC, with little or no effect on other kinases or phosphatases.
Biochemical and Physiological Effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to have significant effects on various biological processes, including cell proliferation, differentiation, and apoptosis. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has also been shown to modulate the immune response, leading to a decrease in inflammation. In addition, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various biological processes. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has some limitations. It has been shown to have some off-target effects on other proteins, which may complicate the interpretation of results. In addition, N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide is not suitable for use in vivo due to its poor solubility and bioavailability.
Orientations Futures
There are several future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide. Another area of interest is the investigation of the role of PKC in the development of various diseases, including cancer, inflammation, and neurodegenerative diseases. Finally, the potential therapeutic applications of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide and other PKC inhibitors should be further explored, particularly in the treatment of cancer and neurodegenerative diseases.
Méthodes De Synthèse
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide is synthesized by reacting 4-chloro-2-(trifluoromethyl)aniline with 3-methylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The product is purified by column chromatography to obtain pure N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide.
Applications De Recherche Scientifique
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been extensively used in scientific research as a tool to study the role of PKC in various biological processes. It has been shown to inhibit the activity of PKC in vitro and in vivo, leading to a wide range of effects on cellular signaling pathways. N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been used to study the role of PKC in cancer, inflammation, and neurodegenerative diseases. It has also been used to investigate the mechanisms of action of various drugs and natural compounds that modulate PKC activity.
Propriétés
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-10-3-2-4-12(7-10)23-9-15(22)21-14-6-5-11(17)8-13(14)16(18,19)20/h2-8H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAUJFNVBXRSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)

![methyl 4-{[4-(3-oxo-1-buten-1-yl)phenoxy]methyl}benzoate](/img/structure/B5716144.png)
![4-ethyl-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-ol](/img/structure/B5716153.png)

![1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone](/img/structure/B5716168.png)
![1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5716188.png)

![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B5716210.png)
![4-{[(4-chlorophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5716213.png)
![methyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5716226.png)
![N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide](/img/structure/B5716228.png)

![2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5716235.png)